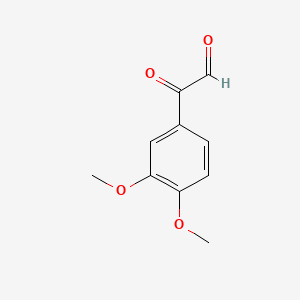

3,4-Dimethoxyphenylglyoxal

Description

Aromatic aldehydes and ketones are a class of organic compounds defined by the presence of an aromatic ring directly attached to a carbonyl group (C=O). numberanalytics.com This structural feature is fundamental in organic chemistry, imparting unique properties and reactivity to these molecules. numberanalytics.com The carbonyl group is polarized, with the oxygen atom being more electronegative than the carbon atom, rendering the carbonyl carbon an electrophilic center and the oxygen a nucleophilic center. ncert.nic.in This polarity makes them susceptible to nucleophilic addition reactions, a characteristic that distinguishes them from alkenes. ncert.nic.inuomus.edu.iq

Among these, aromatic α-keto aldehydes, also known as arylglyoxals, represent a particularly reactive and versatile subclass. Arylglyoxals are bifunctional building blocks containing both an aldehyde and a ketone group adjacent to each other. rsc.org The presence of the electron-withdrawing ketone group enhances the reactivity of the aldehyde, making arylglyoxals valuable reagents in complex organic synthesis. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde |

InChI |

InChI=1S/C10H10O4/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-6H,1-2H3 |

InChI Key |

QQSUAMUBZNQYGE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for 3,4 Dimethoxyphenylglyoxal

Established Reaction Pathways for 3,4-Dimethoxyphenylglyoxal Synthesis

Oxidation Protocols for 3,4-Dimethoxybenzaldehyde (B141060) Precursors

A prevalent and direct method for preparing this compound involves the oxidation of its corresponding aldehyde, 3,4-dimethoxybenzaldehyde (also known as veratraldehyde). sigmaaldrich.com This transformation targets the aldehyde functional group for conversion into a glyoxal (B1671930) moiety. One of the most common oxidizing agents employed for this purpose is selenium dioxide (SeO₂). The reaction typically proceeds by heating the veratraldehyde with a stoichiometric amount of selenium dioxide in a suitable solvent, such as aqueous dioxane. The aldehyde is oxidized to the desired 1,2-dicarbonyl compound, while the selenium dioxide is reduced to elemental selenium.

Alternative oxidizing agents, such as potassium permanganate, have also been reported for this conversion, requiring carefully controlled reaction conditions to prevent over-oxidation to the corresponding carboxylic acid.

Alternative Oxidative Transformations Leading to this compound

Beyond the direct oxidation of aldehydes, other precursors can be transformed into this compound. For instance, synthetic routes can be envisioned starting from styrene (B11656) derivatives. The oxidative cleavage of the double bond in a molecule like 3,4-dimethoxystyrene (B140838) could potentially yield the desired glyoxal, although this is a less common approach. More intricate pathways might involve the decarboxylation of intermediates like 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate (B1217596) to first generate 3,4-dimethoxyphenylacetaldehyde, which would then require a subsequent oxidation step to form the final glyoxal product. google.com

Synthetic Routes from Acetoveratrone

An alternative and widely used strategy is the Riley oxidation, which utilizes acetoveratrone (3',4'-dimethoxyacetophenone) as the starting material. wikipedia.org The Riley oxidation, first reported by Harry Lister Riley in 1932, is a classic method for oxidizing a methylene (B1212753) group adjacent to a carbonyl to a new carbonyl group, thus forming a 1,2-dicarbonyl system. wikipedia.org

In this specific synthesis, acetoveratrone is treated with selenium dioxide (SeO₂). The mechanism involves the enol form of the ketone attacking the electrophilic selenium center. wikipedia.org Following a series of steps including rearrangement and hydrolysis, the α-methylene group is oxidized to a carbonyl, yielding this compound. wikipedia.org This method is advantageous as acetoveratrone is a common and accessible starting material.

Advanced and Scalable Synthetic Approaches

As the applications for aryl glyoxals expand, the development of more efficient, scalable, and sustainable synthetic methods has become a key area of research.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the synthesis of this compound focuses on maximizing product yield and purity while minimizing reaction time and the use of hazardous materials. For selenium dioxide-based oxidations, key parameters for optimization include the choice of solvent, reaction temperature, and the stoichiometry of the oxidizing agent. For example, using aqueous dioxane as a solvent is common, but other solvent systems may be explored to improve solubility and reaction kinetics. The addition of catalytic amounts of additives can sometimes accelerate the reaction or improve selectivity.

Post-reaction purification is also critical. Techniques such as recrystallization or chromatography are employed to remove unreacted starting materials and byproducts, like the elemental selenium formed during Riley oxidations. The final product is often isolated as a stable hydrate.

Below is a data table summarizing common conditions for the synthesis of this compound.

| Starting Material | Reagent | Typical Solvent | General Conditions | Product |

| 3,4-Dimethoxybenzaldehyde | Selenium Dioxide (SeO₂) | Aqueous Dioxane | Reflux | This compound |

| Acetoveratrone | Selenium Dioxide (SeO₂) | Aqueous Dioxane | Reflux | This compound |

| 3,4-Dimethoxybenzaldehyde | Potassium Permanganate (KMnO₄) | - | Controlled pH and Temperature | This compound |

Industrial-Scale Production Considerations and Techniques

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces new challenges and considerations. The primary goals are to ensure safety, cost-effectiveness, and high throughput while maintaining product quality.

For large-scale operations, batch reactors are often replaced with continuous flow systems. nih.govfrontiersin.orgfrontiersin.org Continuous flow chemistry offers several advantages, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for automation and process control. nih.govfrontiersin.org Such systems can lead to higher yields and purity in shorter reaction times. frontiersin.org The development of scalable syntheses for aryl glyoxals is an active area of research, with flow chemistry approaches being particularly promising for producing these compounds efficiently and safely on a larger scale. nih.govfrontiersin.orgfrontiersin.org

Furthermore, on an industrial scale, the recovery and recycling of expensive reagents or catalysts, and the management of waste streams, such as selenium byproducts, become critical economic and environmental considerations. Advanced purification techniques are also implemented to meet the stringent purity requirements for subsequent applications.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical practices has led to the exploration of greener synthetic routes for a wide array of chemical compounds, including this compound. The core principles of green chemistry, such as the use of less hazardous reagents, safer solvents, and catalytic methods, are being increasingly applied to mitigate the environmental impact of chemical synthesis.

One promising green alternative to the traditional selenium dioxide oxidation involves the use of hydrogen peroxide as a clean and environmentally benign oxidant. researchgate.net Research has shown that hydrogen peroxide, in the presence of a catalytic amount of selenium dioxide, can effectively oxidize acetophenone (B1666503) derivatives. researchgate.net This approach significantly reduces the stoichiometric amount of the toxic selenium reagent required, thereby aligning with the principles of catalysis and waste reduction. The primary byproduct of this reaction is water, further enhancing its green credentials. mdpi.com Studies on the oxidation of acetophenone using hydrogen peroxide and a selenium dioxide catalyst in tertiary butanol have demonstrated high selectivity for the formation of the corresponding α-keto acid, indicating the potential for similar transformations to yield phenylglyoxals under modified conditions. researchgate.net

Another innovative and green approach involves the use of photoredox catalysis. A copper-catalyzed photoredox method has been developed for the synthesis of various aryl glyoxals from aryl alkynes using molecular oxygen as a sustainable oxidant under mild reaction conditions. rsc.org This method offers a simple and highly functional group-tolerant route to these valuable intermediates. While this specific method starts from an alkyne rather than an acetophenone, it represents a significant advancement in the green synthesis of phenylglyoxals and could potentially be adapted for the synthesis of this compound.

Furthermore, research into the peracetic acid-mediated oxidation of 3,4-dimethoxyacetophenone has been conducted, highlighting alternative oxidative pathways that could be optimized for selectivity towards the desired glyoxal product. researchgate.net The development of such catalytic and alternative oxidant systems is crucial for the future of sustainable chemical manufacturing.

| Green Approach | Key Features | Potential Application to this compound Synthesis | Relevant Green Chemistry Principles |

| Catalytic H₂O₂ Oxidation | Uses hydrogen peroxide as a clean oxidant with a catalytic amount of SeO₂. researchgate.net | A greener alternative to stoichiometric Riley oxidation, reducing selenium waste. | Use of Catalytic Reagents, Safer Solvents and Auxiliaries, Prevention. |

| Copper-Catalyzed Photoredox Synthesis | Employs a cheaper and abundant metal catalyst (copper) and molecular oxygen as the oxidant under mild, light-induced conditions. rsc.org | A potential atom-economical and energy-efficient route from alternative starting materials like 3,4-dimethoxyphenylacetylene. | Catalysis, Design for Energy Efficiency, Use of Renewable Feedstocks (O₂ from air). |

| Alternative Oxidants | Exploration of oxidants like peracetic acid. researchgate.net | Offers different reactivity and selectivity profiles that could be harnessed for efficient synthesis. | Use of Safer Chemicals and Reagents. |

Mechanistic Investigations of 3,4 Dimethoxyphenylglyoxal Reactivity

Fundamental Chemical Transformations of the α-Keto Aldehyde Moiety

The reactivity of 3,4-Dimethoxyphenylglyoxal is largely dictated by its α-keto aldehyde functional group, which consists of two adjacent carbonyl centers. This arrangement leads to a unique electronic interplay and a variety of possible chemical transformations. The electron-withdrawing nature of the carbonyl groups influences the aromatic ring, while the ring's methoxy (B1213986) substituents, in turn, affect the reactivity of the side chain.

Oxidative Processes and Product Characterization

The α-keto aldehyde moiety of this compound is susceptible to oxidation, with the aldehyde group being particularly prone to transformation. Aldehydes are more easily oxidized than ketones due to the presence of a hydrogen atom on the carbonyl carbon. chemguide.co.uklibretexts.org

Mild oxidizing agents can selectively convert the aldehyde group to a carboxylic acid, yielding 3,4-dimethoxyphenylglyoxylic acid. Stronger oxidizing agents, however, can lead to more extensive reactions, including the cleavage of carbon-carbon bonds. chemguide.co.uklibretexts.org For instance, vigorous oxidation can break the bond between the two carbonyl carbons, a process known as oxidative cleavage. masterorganicchemistry.comchemistrysteps.comlibretexts.org This would result in the formation of 3,4-dimethoxybenzoic acid.

In some cases, oxidation of related catechol-like structures can lead to the formation of reactive ortho-quinone species. nih.gov While this compound itself does not have free hydroxyl groups, demethylation under certain oxidative conditions could potentially lead to such intermediates.

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent Category | Potential Product(s) | Functional Group Transformation |

| Mild | 3,4-Dimethoxyphenylglyoxylic acid | Aldehyde to Carboxylic Acid |

| Strong | 3,4-Dimethoxybenzoic acid | Oxidative Cleavage |

Reductive Pathways and Derivative Formation

The carbonyl groups of this compound are readily reduced by hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). adichemistry.commasterorganicchemistry.comyoutube.commasterorganicchemistry.comyoutube.com These reagents act as a source of hydride ions (H⁻), which are strong nucleophiles that attack the electrophilic carbonyl carbons. ksu.edu.sancert.nic.in

Generally, aldehydes are more reactive towards nucleophilic attack than ketones due to steric and electronic factors. ncert.nic.inlibretexts.org Therefore, it is possible to achieve selective reduction of the aldehyde group under carefully controlled conditions, yielding an α-hydroxy ketone. However, with sufficient reducing agent, both carbonyl groups will be reduced to form the corresponding diol, 1-(3,4-dimethoxyphenyl)ethane-1,2-diol.

The general mechanism involves the nucleophilic attack of the hydride on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. youtube.comlibretexts.org This intermediate is then protonated during the workup step to yield the alcohol. youtube.com

Table 2: Reduction Products of this compound

| Reducing Agent | Primary Product | Notes |

| NaBH₄ (controlled) | 1-Hydroxy-1-(3,4-dimethoxyphenyl)propan-2-one | Selective reduction of the more reactive aldehyde. |

| NaBH₄ / LiAlH₄ (excess) | 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol | Complete reduction of both carbonyl groups. ic.ac.uk |

Substitution Reactions on the Aromatic Core

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effects of the two methoxy groups. lkouniv.ac.inlibretexts.org These groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them on the ring. libretexts.orgmasterorganicchemistry.com

In the case of the 3,4-dimethoxy substitution pattern, the positions on the aromatic ring are not all equivalent. The C2, C5, and C6 positions are available for substitution. The methoxy groups strongly activate the ring, making these reactions proceed readily. minia.edu.egwikipedia.org

A common example of an EAS reaction is nitration. The nitration of the closely related compound, veratraldehyde (3,4-dimethoxybenzaldehyde), using nitric acid, primarily yields the 6-nitro derivative. orgsyn.org This suggests that the preferred site of substitution is ortho to the methoxy group at C4 and meta to the methoxy group at C3. Steric hindrance from the adjacent side chain may influence the regioselectivity. Halogenation would be expected to follow a similar substitution pattern. sunankalijaga.org

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of 3,4-Dimethoxyphenyl Systems

| Reaction | Electrophile | Major Product |

| Nitration | NO₂⁺ | 6-Nitro-3,4-dimethoxyphenylglyoxal orgsyn.org |

| Halogenation (e.g., Bromination) | Br⁺ | 6-Bromo-3,4-dimethoxyphenylglyoxal |

Nucleophilic and Electrophilic Reactivity Profiles

The α-keto aldehyde functionality of this compound presents two primary electrophilic sites: the aldehyde carbonyl carbon and the ketone carbonyl carbon. openochem.org Nucleophiles will preferentially attack these electron-deficient centers. ksu.edu.sancert.nic.in Aldehydes are generally more electrophilic and less sterically hindered than ketones, making the aldehyde carbon the more likely site for initial nucleophilic attack. ncert.nic.inlibretexts.org

A wide range of nucleophiles can react with this compound, including:

Hydride reagents: As discussed in the reduction pathways.

Organometallic reagents (e.g., Grignard reagents): These add a new carbon-carbon bond, leading to the formation of secondary and tertiary alcohols after hydrolysis. ksu.edu.sa

Cyanide ions (CN⁻): This reaction forms cyanohydrins, which are versatile synthetic intermediates. ncert.nic.inlibretexts.org

Amines and their derivatives: These can react to form imines or related nitrogen-containing compounds. libretexts.org

Water and alcohols: In the presence of an acid or base catalyst, these can add to the carbonyl groups to form hydrates and hemiacetals, respectively. ksu.edu.sancert.nic.in

The aromatic ring, enriched with electrons from the methoxy groups, acts as a nucleophile in electrophilic aromatic substitution reactions, as detailed in section 3.1.3.

Reaction Kinetics and Thermodynamic Analyses

The kinetics of the oxidation of aldehydes and ketones have also been a subject of theoretical study. For example, the decomposition of α-hydroxy-alkylperoxyl radicals, which can be intermediates in oxidation processes, is known to be rapid. acs.org The reaction of hydroperoxyl radicals (HO₂•) with ketones is now understood to be as fast as with aldehydes, which contradicts earlier views. acs.org This is relevant to understanding the atmospheric or biological oxidation pathways of this compound.

Derivatization and Transformational Chemistry of 3,4 Dimethoxyphenylglyoxal

Formation of Cyclic and Heterocyclic Compounds

The 1,2-dicarbonyl functionality of 3,4-dimethoxyphenylglyoxal is a key feature that enables its participation in cyclocondensation reactions, leading to the formation of a wide array of cyclic and heterocyclic compounds. These reactions are fundamental in synthetic organic chemistry for the construction of novel molecular frameworks.

Cyclocondensation Reactions with Nitrogen-Containing Building Blocks

This compound readily undergoes cyclocondensation reactions with various nitrogen-containing nucleophiles, particularly 1,2-diamines, to form heterocyclic compounds. A prominent example of this reactivity is the synthesis of quinoxaline (B1680401) derivatives. The reaction proceeds through the condensation of an aryl 1,2-diamine with the 1,2-dicarbonyl moiety of this compound. This reaction is a common and efficient method for the preparation of substituted quinoxalines, which are important scaffolds in medicinal chemistry and materials science.

The general reaction involves the condensation of o-phenylenediamine (B120857) or its derivatives with this compound, typically in a suitable solvent, to yield the corresponding 2-(3,4-dimethoxyphenyl)quinoxaline. Various catalysts and reaction conditions can be employed to optimize the synthesis of these quinoxaline derivatives.

| Reactant 1 | Reactant 2 | Product Class |

| This compound | o-Phenylenediamine | Quinoxaline |

| This compound | Substituted o-Phenylenediamines | Substituted Quinoxalines |

Synthesis of Pteridine (B1203161) Derivatives

The utility of this compound extends to the synthesis of more complex heterocyclic systems, such as pteridines. Pteridines are bicyclic heteroaromatic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings and are of significant interest due to their diverse biological activities.

A specific application of this compound is in the synthesis of 7-(3,4-dimethoxyphenyl)pteridine derivatives. For instance, the reaction of this compound with 2,5,6-triaminopyrimidin-4(3H)-one or its derivatives can lead to the formation of the pteridine ring system. A patented method describes the synthesis of 2-amino-4-isopropoxy-7-(3,4-dimethoxyphenyl)pteridine starting from this compound. google.com This synthesis highlights the role of this compound as a key building block for introducing the 3,4-dimethoxyphenyl moiety at the 7-position of the pteridine core. google.com

Furthermore, research has focused on the synthesis and evaluation of 2-amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)-pteridines as potential immunosuppressive and anti-inflammatory agents, underscoring the importance of the 6-(3,4-dimethoxyphenyl) substituent for biological activity. researchgate.netresearchgate.net Another synthetic route describes the construction of a 6-(3,4-dimethoxyphenyl)-pteridine derivative through the condensation of a pyrimidine with an α-ketoaldoxime derived from a corresponding acetophenone (B1666503). slideserve.com

| Precursor 1 | Precursor 2 | Resulting Pteridine Derivative | Reference |

| This compound | 2,5,6-Triaminopyrimidine derivative | 2-Amino-4-isopropoxy-7-(3,4-dimethoxyphenyl)pteridine | google.com |

| This compound | Diaminopyrimidine derivative | 2-Amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)-pteridines | researchgate.netresearchgate.net |

| α-Ketoaldoxime from 3,4-dimethoxyacetophenone | Pyrimidine derivative | 6-(3,4-Dimethoxyphenyl)-pteridine | slideserve.com |

Applications in Macrocycle Synthesis

While specific examples of the direct use of this compound in the synthesis of macrocycles are not extensively documented in the reviewed literature, its chemical properties suggest a strong potential for such applications. Macrocycles, large cyclic molecules, are of significant interest in drug discovery and supramolecular chemistry. mdpi.comrug.nlnih.govresearchgate.netresearchgate.netnih.gov

The synthesis of macrocycles often involves the condensation of dicarbonyl compounds with diamines. rasayanjournal.co.insemanticscholar.orgrsc.org Given the established reactivity of this compound with diamines to form heterocyclic systems, it is plausible that it could serve as a building block in the template-guided or high-dilution synthesis of macrocyclic structures containing a quinoxaline or a similar heterocyclic moiety. The two carbonyl groups of this compound can react with two different amine functionalities of a long-chain diamine or two separate diamine molecules in a stepwise manner to form a large ring structure. The resulting macrocycle would incorporate the 3,4-dimethoxyphenyl unit, which could influence the conformational properties and biological activity of the macrocycle.

Functionalization of the Glyoxal (B1671930) Unit for Advanced Molecular Scaffolds

The electrophilic nature of the glyoxal moiety in this compound makes it a prime target for various functionalization reactions, enabling the creation of advanced and diverse molecular scaffolds. evitachem.com The reactivity of the two adjacent carbonyl groups can be harnessed to introduce new functionalities and build molecular complexity.

General reactions such as oxidation can convert the glyoxal group into a carboxylic acid, while reduction can yield an alcohol. More sophisticated transformations involve the selective reaction with nucleophiles. For instance, the glyoxal unit can react with reagents like hydroxylamine, hydrazine, and semicarbazide (B1199961) to form oximes, hydrazones, and semicarbazones, respectively. These reactions can be used to introduce new atoms and functional groups into the molecule.

A notable application demonstrating the reactivity of the glyoxal unit is its use as a fluorescent labeling agent. This compound reacts selectively with guanine (B1146940) and its nucleosides and nucleotides under mild conditions to produce highly fluorescent derivatives. researchgate.net This specific reaction, which proceeds in a neutral medium, allows for the sensitive detection of these biomolecules and highlights the potential of the glyoxal group for bioconjugation and the development of chemical probes. researchgate.net The reaction of arylglyoxals with a variety of reagents has been reviewed, indicating a broad scope for the functionalization of the glyoxal unit. sci-hub.se

Regioselective and Stereoselective Transformations

The concepts of regioselectivity and stereoselectivity are crucial in the synthesis of complex molecules from unsymmetrical starting materials like this compound.

Regioselectivity refers to the preferential reaction at one of two or more possible sites in a molecule. In the context of this compound, its reaction with an unsymmetrical 1,2-diamine can theoretically lead to two different regioisomeric quinoxaline products. The outcome of such a reaction would depend on the electronic and steric nature of the substituents on the diamine and the reaction conditions employed. Directing groups on the diamine can be used to control the regioselectivity of the cyclocondensation. rsc.orgnih.govrsc.org

Stereoselectivity , on the other hand, deals with the preferential formation of one stereoisomer over another. beilstein-journals.orgrsc.orgnih.govrsc.orgnih.gov While this compound itself is achiral, its reaction with a chiral, non-racemic building block can lead to the formation of diastereomeric products. For instance, the condensation of this compound with a chiral diamine would result in the formation of chiral, non-racemic quinoxaline derivatives. The stereochemical outcome of such reactions would be influenced by the principles of asymmetric induction, where the existing stereocenter in the chiral diamine directs the formation of the new stereogenic centers. The development of stereoselective syntheses using this compound would be valuable for the preparation of enantiomerically pure compounds for applications in medicinal chemistry and materials science.

Applications of 3,4 Dimethoxyphenylglyoxal in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Construction

In the field of organic synthesis, a "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure. 3,4-Dimethoxyphenylglyoxal serves as a quintessential building block, primarily due to the high reactivity of its 1,2-dicarbonyl group which allows for predictable and efficient bond formation.

A primary application is in the synthesis of nitrogen-containing heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and material science. mdpi.comtaylorfrancis.com The most common method for synthesizing quinoxalines, for instance, involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound like this compound. sphinxsai.com This reaction is often carried out in solvents like ethanol (B145695) or acetic acid and can be promoted by various catalysts. sphinxsai.com The resulting 6-(3,4-dimethoxyphenyl)quinoxaline derivatives are themselves valuable intermediates for more complex targets.

Beyond heterocycle formation, this compound is used as a derivatizing agent in analytical chemistry. It reacts with specific functional groups, such as the guanine (B1146940) in nucleotides, to form highly fluorescent products. researchgate.net This reaction allows for the sensitive detection and quantification of biomolecules using techniques like high-performance liquid chromatography (HPLC), demonstrating its role in constructing molecules for specialized analytical applications. researchgate.net

Table 1: Use of this compound as a Synthetic Building Block

| Target Molecule Class | Key Reaction Type | Resulting Scaffold/Application |

|---|---|---|

| Heterocycles | Condensation | Quinoxalines, Pteridines sphinxsai.comgoogle.com |

| Analytical Derivatives | Derivatization | Fluorescent Guanine Adducts researchgate.net |

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot operation. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity, aligning with the principles of green chemistry. researchgate.net

Carbonyl compounds are frequent participants in a wide array of MCRs. The dicarbonyl nature of this compound makes it a suitable candidate for such transformations. A key example of its utility is in the synthesis of pteridine (B1203161) derivatives. google.com In a documented multi-step synthesis, this compound is reacted with a diaminopyrimidine intermediate to close the pteridine ring system, a core structure in many biologically active compounds. google.com This ring-closing step, which involves the reaction of two distinct starting materials with the two carbonyl groups of the glyoxal (B1671930), is analogous to a three-component reaction and exemplifies the principles of MCRs to build complex heterocyclic systems efficiently. The sequencing of MCRs with other transformations is a powerful strategy for accessing diverse molecular scaffolds. nih.gov

Precursor in Material Science and Fine Chemical Production

In a broader industrial context, this compound functions as a precursor for both functional materials and fine chemicals. A precursor is a starting compound that is converted into a target material or chemical through a series of reactions. wikipedia.org

Material Science : As established, this compound is a precursor to quinoxaline (B1680401) derivatives. mtieat.org These quinoxaline systems are not only of pharmaceutical interest but are also investigated for their applications in material science, particularly as components of electrical and photochemical materials. sphinxsai.com The extended aromatic systems of quinoxaline-based molecules make them suitable for use in organic electronics.

Fine Chemical Production : Fine chemicals are pure, complex substances produced in limited quantities and used as intermediates in the manufacture of high-value products like pharmaceuticals and agrochemicals. wikipedia.orgeuropa.eu this compound is utilized as an intermediate in various industrial processes for the production of other fine chemicals. The "3,4-dimethoxy" phenyl motif is a key structural feature in numerous pharmaceuticals. For example, the related compound 3,4-dimethoxyphenethylamine (B193588) is a crucial intermediate for cardiovascular drugs like verapamil (B1683045) and bevantolol, as well as certain synthetic alkaloids. lookchem.comgoogle.com This underscores the industrial value of the 3,4-dimethoxyphenyl scaffold, for which this compound is a valuable synthetic precursor.

Table 2: this compound as a Precursor

| Precursor Role | Resulting Product Type | End-Use Industry/Application |

|---|---|---|

| Material Science Precursor | Quinoxaline Derivatives sphinxsai.commtieat.org | Electronics, Photochemical Materials sphinxsai.com |

| Fine Chemical Precursor | Pharmaceutical Intermediates lookchem.com | Pharmaceuticals (e.g., Cardiovascular Drugs) google.com |

Catalytic Applications in Chemical Transformations

The direct use of this compound as a catalyst is not widely documented in scientific literature. Its chemical nature—a highly reactive electrophilic dicarbonyl compound—makes it more suitable to act as a substrate that is transformed during a reaction, rather than as a catalyst that facilitates a reaction without being consumed.

However, it plays a significant role as a substrate in catalytic transformations. researchgate.netnih.gov The synthesis of heterocycles like quinoxalines and pteridines from this compound is frequently achieved using a catalyst. sphinxsai.comgoogle.com These reactions often employ acid catalysis—using either Brønsted acids (like acetic acid) or Lewis acids—to activate the carbonyl groups toward nucleophilic attack by the amine reactants. sphinxsai.com In some modern, greener synthetic protocols, novel catalysts such as Brønsted acidic ionic liquids have been used effectively for quinoxaline synthesis from 1,2-dicarbonyl compounds. sphinxsai.com Therefore, while not a catalyst itself, this compound is a key component in numerous chemical transformations that rely on catalysis to proceed efficiently.

Computational Chemistry and Theoretical Studies of 3,4 Dimethoxyphenylglyoxal

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 3,4-Dimethoxyphenylglyoxal. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of electron distribution and its influence on chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of organic molecules like this compound. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. DFT calculations can elucidate several key aspects of this compound's reactivity. For instance, the distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can pinpoint the likely sites for nucleophilic and electrophilic attack.

Furthermore, DFT can be employed to calculate various molecular properties that correlate with reactivity, such as ionization potential, electron affinity, and chemical hardness. These parameters are crucial for predicting how this compound will behave in different chemical environments. The presence of methoxy (B1213986) groups on aromatic systems is significant in various biological activities, and DFT can help in understanding their electronic influence. nih.gov

| Calculated Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -2.1 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 7.8 eV | Energy required to remove an electron |

| Electron Affinity | 1.5 eV | Energy released upon gaining an electron |

Ab Initio Methods and Basis Set Selection

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of theory for studying this compound. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide very accurate descriptions of the molecule's electronic structure.

The choice of the basis set is a critical aspect of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule like this compound, which contains oxygen atoms with lone pairs, a basis set that includes polarization and diffuse functions, such as the 6-311++G(d,p) basis set, is often necessary to accurately model its electronic properties and reactivity. The selection of an appropriate basis set is crucial for obtaining reliable results that are in good agreement with experimental data, should it become available.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of the conformational landscape of this compound and its interactions with other molecules.

These simulations can reveal the preferred three-dimensional structures of the molecule in different environments, such as in a solvent or interacting with a biological target. Understanding the conformational flexibility of the glyoxal (B1671930) side chain and the rotational freedom of the methoxy groups is essential for predicting its biological activity and reactivity. MD simulations can also be used to investigate how this compound interacts with other molecules, such as water, to understand its solubility and transport properties.

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the associated activation energies. This information is vital for understanding the kinetics and thermodynamics of chemical transformations.

For example, in a study of the formation of 3,4-dimethoxybenzaldehyde (B141060) from a related compound, DFT calculations were used to characterize the reaction pathway, including radical species formation, bond transformations, and additions of water and oxygen. mdpi.com Similar computational approaches could be applied to investigate the oxidation, reduction, or condensation reactions of this compound, providing a detailed, step-by-step understanding of the reaction mechanism that would be difficult to obtain experimentally.

Structure-Reactivity Relationship Prediction

Computational chemistry plays a pivotal role in establishing structure-reactivity relationships. By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic and steric properties, it is possible to predict how these modifications will affect its reactivity.

For instance, the introduction of different substituent groups on the aromatic ring could be modeled to assess their impact on the molecule's electrophilicity or nucleophilicity. These theoretical predictions can guide the synthesis of new derivatives with desired reactivity profiles. Computational studies on similar compounds have shown that the presence and position of substituent groups, such as hydroxyl or methoxy groups, can significantly influence their antioxidant activity by affecting bond dissociation enthalpies. opensciencepublications.com Such computational screening can accelerate the discovery of new compounds with specific chemical properties.

Advanced Analytical Methodologies Applied to 3,4 Dimethoxyphenylglyoxal Research

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for isolating 3,4-Dimethoxyphenylglyoxal from complex matrices and for its quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools, though they typically require the analyte to be converted into a more detectable or volatile form.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile or thermally unstable compounds like this compound. However, molecules lacking a strong chromophore or fluorophore require a pre-column derivatization step to enable sensitive detection. mdpi.comnih.gov This process involves reacting the analyte with a labeling reagent to form a derivative with enhanced detection properties, such as strong UV absorbance or fluorescence. nih.govacademicjournals.org

The derivatization reaction targets the carbonyl functional groups of this compound. The choice of reagent is critical and depends on the desired sensitivity and the chromatographic conditions. For instance, reagents that introduce a fluorescent tag are often preferred due to the high sensitivity of fluorescence detectors (FLD). mdpi.com The reaction conditions, including pH, temperature, and reaction time, must be carefully optimized to ensure a complete and reproducible conversion of the analyte to its derivative. mdpi.comnih.gov Once derivatized, the product is separated from other sample components on a suitable HPLC column, typically a reversed-phase column (e.g., C18), and quantified. academicjournals.orgmdpi.com

| Derivatizing Agent Class | Target Functional Group | Principle of Enhancement | Example Reagent |

| Hydrazines | Carbonyl (Ketone, Aldehyde) | Forms a stable hydrazone with a strong chromophore. | 2,4-Dinitrophenylhydrazine (DNPH) |

| Amines | Carbonyl (Ketone, Aldehyde) | Forms a Schiff base, often with a fluorescent tag. | o-Phthaldialdehyde (OPA) (with an amino acid) nih.gov |

| Benzofurazans | Carbonyl (via reaction with amines) | Introduces a highly fluorescent group. | 4-Chloro-7-nitrobenzofurazane (NBD-Cl) mdpi.com |

| Phenanthrolines | Carbonyl (via reaction with amino acids) | Creates stable, fluorescent derivatives. | 4,7-Phenanthroline-5,6-dione (Phanquinone) nih.gov |

Gas chromatography (GC) is a high-resolution separation technique, but it is restricted to analytes that are volatile and thermally stable. phenomenex.blog Direct analysis of this compound by GC is problematic due to its polarity and low volatility. Derivatization is therefore an essential step to convert it into a form suitable for GC analysis. jfda-online.comsemanticscholar.org The primary goals of derivatization for GC are to increase volatility, improve thermal stability, and enhance detection sensitivity. jfda-online.comgcms.cz

Common derivatization strategies for compounds with active hydrogens, such as the potential enol form of a glyoxal (B1671930), include silylation and acylation. gcms.cz Silylation involves replacing active hydrogen atoms with a non-polar trimethylsilyl (B98337) (TMS) group, which reduces intermolecular hydrogen bonding and increases volatility. phenomenex.blog Acylation serves a similar purpose, introducing an acyl group to decrease polarity. These reactions create derivatives that are more amenable to vaporization in the GC inlet and separation on various GC stationary phases. phenomenex.blogjfda-online.com

| Derivatization Strategy | Reagent Type | Principle | Common Reagents |

| Silylation | Silylating Agents | Replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility and thermal stability. phenomenex.blog | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-trimethylsilylimidazole (TMSI) phenomenex.blog |

| Acylation | Acylating Agents | Introduces an acyl group to reduce polarity and improve chromatographic behavior. jfda-online.com | Pentafluoropropionic anhydride (B1165640) jfda-online.com |

| Oximation | Oximation Reagents | Reacts with carbonyl groups to form oximes, which are more stable and volatile. | Methoxyamine hydrochloride researchgate.net |

Spectroscopic Techniques for Structural Elucidation (Focusing on Methodologies, not Data)

Spectroscopic methods are indispensable for confirming the chemical structure of analytes and their reaction products. In the context of this compound research, mass spectrometry and nuclear magnetic resonance spectroscopy are used to verify the identity of derivatives and to monitor chemical transformations.

Mass spectrometry (MS) is a powerful analytical technique used for the structural characterization and identification of compounds. nih.gov When coupled with chromatographic separation (GC-MS or LC-MS), it provides definitive identification of this compound derivatives. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the derivatized molecule. chemrxiv.org

Tandem mass spectrometry (MS/MS) is another advanced application used for structural elucidation. nih.gov In this technique, the derivatized molecule (the precursor ion) is isolated and fragmented within the mass spectrometer. The resulting fragment ions produce a characteristic pattern (a product ion spectrum) that serves as a structural fingerprint. By analyzing these fragmentation patterns, researchers can confirm the identity of the original analyte and the success of the derivatization reaction. chemrxiv.org

| MS Technique | Application in Derivatization Studies | Information Gained |

| High-Resolution MS (HRMS) | Determines the precise mass of the derivatized analyte. | Provides the elemental formula, confirming the identity of the derivative. chemrxiv.org |

| Tandem MS (MS/MS) | Fragments the derivatized molecule and analyzes the resulting product ions. | Offers detailed structural information and confirmation of the derivatization site. nih.gov |

| Gas Chromatography-MS (GC-MS) | Separates volatile derivatives before mass analysis. | Provides retention time and mass spectral data for unambiguous identification. researchgate.netnih.gov |

| Liquid Chromatography-MS (LC-MS) | Separates non-volatile derivatives before mass analysis. | Enables analysis of a wide range of derivatives not suitable for GC. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for unambiguous structure determination of chemical compounds. nih.gov In the study of this compound, it is used to confirm the structure of synthesized derivatives and to monitor the progress of chemical reactions in real-time. magritek.comjhu.edu

On-line NMR reaction monitoring allows researchers to observe the conversion of reactants into products without altering the reaction environment. magritek.com A continuous flow of the reaction mixture is passed through the NMR spectrometer, and spectra are acquired at regular intervals. magritek.comnih.gov This provides kinetic data and helps identify any transient intermediates or byproducts, offering a comprehensive understanding of the reaction mechanism. nih.govjhu.edu This methodology is particularly useful for optimizing derivatization reactions by ensuring that the starting material has been fully consumed and the desired product has been formed.

| NMR Application | Methodology | Purpose |

| Product Confirmation | A 1D (¹H, ¹³C) and 2D NMR analysis of the isolated product. | Provides unambiguous structural confirmation of the final derivatized compound. |

| Reaction Monitoring | A series of ¹H NMR spectra are acquired at regular time intervals during the reaction. nih.gov | Tracks the disappearance of reactant signals and the appearance of product signals to determine reaction endpoints and kinetics. magritek.comjhu.edu |

| In Situ Analysis | Reactants are mixed directly in an NMR tube or flowed from a reactor to the spectrometer. nih.gov | Allows for non-invasive, real-time analysis of the reaction mixture without sample workup. magritek.com |

Chemiluminescence-Based Detection Methods Utilizing this compound

Chemiluminescence (CL) is the emission of light resulting from a chemical reaction. wikipedia.org This phenomenon forms the basis for highly sensitive detection methods used in various analytical applications. mdpi.com Compounds like this compound, with their specific chemical structures, can potentially be involved in CL systems, either as a core reactant, an enhancer, or an inhibitor of the light-producing reaction.

One of the most well-known CL systems is the peroxyoxalate reaction, where an oxalate (B1200264) ester reacts with hydrogen peroxide to form a high-energy intermediate (e.g., 1,2-dioxetanedione). nih.govlibretexts.org This intermediate excites a suitable fluorophore, which then emits light. The intensity of the emitted light is proportional to the concentration of the reactants. Given its structural similarity to compounds used in these systems, derivatives of this compound could potentially act as the fluorophore in such a reaction. Another possibility is its use in luminol-based CL systems, where certain phenolic compounds are known to enhance or inhibit the light emission, making it a useful tool for quantification. mdpi.comnih.gov

| Chemiluminescence System | Potential Role of this compound | Principle of Detection |

| Peroxyoxalate System | A derivative could act as the fluorescent energy acceptor (fluorophore). libretexts.org | A high-energy intermediate, formed from an oxalate and H₂O₂, transfers energy to a fluorophore, which emits light upon relaxation. nih.govnih.gov |

| Luminol (B1675438) System | Can act as an enhancer or inhibitor of the CL reaction. mdpi.com | The oxidation of luminol produces an excited aminophthalate anion that emits light; the reaction can be catalyzed or inhibited by other molecules. nih.gov |

| Potassium Permanganate System | Can act as an inhibitor. | The reaction of KMnO₄ with luminol in a basic medium produces light, which can be quenched by certain analytes. mdpi.com |

Development of Novel Derivatization Reagents and Protocols

The quantitative analysis of this compound, like other α-dicarbonyl compounds, presents analytical challenges due to its high reactivity and general lack of a strong chromophore for UV-Vis detection or a readily ionizable group for mass spectrometry (MS). To overcome these limitations, research has focused on the development of novel derivatization reagents and protocols. These methods aim to convert the analyte into a stable, highly detectable derivative, thereby enhancing the sensitivity and selectivity of analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).

While specific studies focusing exclusively on this compound are limited, the broader research on α-oxo-aldehydes provides a direct framework for its analysis. The primary strategy involves the reaction of the dicarbonyl moiety with a nucleophilic reagent to form a heterocyclic compound, most commonly a quinoxaline (B1680401), which possesses favorable properties for detection.

Systematic Comparison of Reagent Classes

Recent research has systematically evaluated various classes of derivatization agents to identify candidates that yield the highest sensitivity for LC-MS analysis. The two main groups of reagents investigated for α-dicarbonyl compounds are aromatic amines (specifically o-phenylenediamines) and hydrazines. nih.gov The reaction of an o-phenylenediamine (B120857) with an α-dicarbonyl, such as this compound, results in the formation of a stable quinoxaline derivative. Similarly, hydrazines react to form hydrazones.

A comprehensive comparison of 21 different reagents, including commonly used and newly synthesized agents, was performed using methylglyoxal (B44143) as a model for reactive carbonyl species. The study aimed to assess the analytical responsiveness (signal intensity in LC-ESI-MS) and stability of the resulting derivatives. The findings revealed that derivatives of 4-methoxyphenylenediamine and 3-methoxyphenylhydrazine provided exceptionally high responsiveness with electrospray ionization mass spectrometry (ESI-MS) detection. nih.gov

| Reagent Name | Abbreviation | Reagent Class | Derivative Formed with Glyoxal Moiety | Relative LC-ESI-MS Sensitivity |

|---|---|---|---|---|

| 4-Methoxy-o-phenylenediamine | 4-MPD | Aromatic Amine | Substituted Quinoxaline | Very High |

| 3-Methoxyphenylhydrazine | 3-MPH | Hydrazine | Substituted Hydrazone | Very High |

| 4-(Trifluoromethyl)-o-phenylenediamine | 4-TFM-PD | Aromatic Amine | Substituted Quinoxaline | Medium |

| o-Phenylenediamine | OPD | Aromatic Amine | Quinoxaline | Medium |

| 2,4-Dinitrophenylhydrazine | DNPH | Hydrazine | Dinitrophenylhydrazone | Low |

Optimized Derivatization Protocols

The development of novel reagents is intrinsically linked to the optimization of the derivatization protocol. Factors such as pH, temperature, reaction time, and solvent composition are critical for achieving complete and reproducible derivatization.

For instance, an optimized protocol was developed for 4-methoxy-o-phenylenediamine (4-MPD), a reagent that showed high performance. The protocol involves matrix precipitation with acetonitrile (B52724), followed by derivatization of the supernatant at a neutral pH and a moderately elevated temperature over several hours. researchgate.net This ensures efficient conversion of the target α-dicarbonyls into their corresponding quinoxaline derivatives. Subsequent acidification and a salt-induced phase separation allow for the selective recovery of the derivatives into the acetonitrile layer, ready for HPLC analysis. researchgate.net

Similarly, a protocol was optimized for 3-methoxyphenylhydrazine (3-MPH), another top-performing reagent. This protocol highlights the importance of solvent choice and post-derivatization sample handling to ensure the stability of the formed derivative prior to analysis. mdpi.com

| Step | Procedure | Key Parameters |

|---|---|---|

| 1. Reagent Preparation | Prepare a 10 mM solution of 3-MPH in methanol (B129727). | Solvent: Methanol |

| 2. Sample Mixing | Mix equal volumes of the sample (in 50 mM ammonium (B1175870) acetate (B1210297) buffer, pH 4) and the 3-MPH reagent solution. | pH: 4.0 |

| 3. Incubation | Incubate the mixture for 30 minutes in the dark. | Time: 30 min, Condition: Dark |

| 4. Solvent Evaporation | Completely evaporate the solvent from the sample using a vacuum centrifuge. | Ensures stability and concentrates the derivative. |

| 5. Reconstitution | Dissolve the dried residue in methanol for LC-ESI-MS analysis. | Final Solvent: Methanol |

These novel reagents and optimized protocols significantly improve the analytical capabilities for detecting and quantifying compounds like this compound. The formation of stable derivatives with high ionization efficiency in ESI-MS allows for lower detection limits and more reliable quantification in complex biological and environmental matrices. nih.govresearchgate.net

Biochemical Probing Applications of 3,4 Dimethoxyphenylglyoxal

Use as a Reagent for Protein Modification Studies

3,4-Dimethoxyphenylglyoxal is a valuable tool for biochemists studying protein structure and function. Its utility stems from its ability to selectively react with specific amino acid residues, leading to modifications that can be monitored to understand the roles of these residues in protein biology. This reagent belongs to the class of α-ketoaldehydes, which are known for their reactivity towards nucleophilic groups in proteins.

Interaction with Specific Amino Acid Residues (e.g., Arginine)

The primary target for modification by this compound, much like other phenylglyoxal (B86788) derivatives, is the guanidinium (B1211019) group of arginine residues. bohrium.com This reaction is highly specific under mild conditions (neutral to slightly alkaline pH), making it a useful tool for probing the function of arginine residues in proteins. The reaction proceeds through the nucleophilic attack of the guanidinium group on the two adjacent carbonyl carbons of the glyoxal (B1671930) moiety.

The reaction of a dicarbonyl compound, such as a phenylglyoxal derivative, with the guanidino group of arginine results in the formation of a cyclic diol adduct. This initial product can then undergo dehydration to form a more stable imidazolone (B8795221) derivative. The specificity for arginine is a key advantage, as it allows researchers to pinpoint the effects of modifying this particular amino acid. While other nucleophilic residues like lysine (B10760008) can also react with α-ketoaldehydes, the reaction with arginine is generally faster and more stable under controlled conditions.

The modification of arginine by related dicarbonyl compounds like methylglyoxal (B44143) has been shown to result in stable adducts, such as dihydroxyimidazolidine (a mass increase of 72 Da) and hydroimidazolone (a mass increase of 54 Da following water loss). nih.gov This provides a basis for understanding the chemical nature of the adducts formed by this compound.

Impact on Protein Structure and Function in In Vitro Systems

The chemical modification of arginine residues by this compound can have significant consequences for the structure and function of a protein. Arginine, with its positively charged guanidinium group, is frequently involved in electrostatic interactions, such as forming salt bridges that stabilize protein structure or binding to negatively charged substrates and cofactors.

Modification of arginine residues with this compound neutralizes their positive charge and introduces a bulky substituent. This can lead to several effects:

Loss of Function: If the modified arginine is located within the active site of an enzyme or a binding site for a substrate or cofactor, the modification will likely lead to a loss of biological activity. By measuring the rate of inactivation, researchers can infer the presence of essential arginine residues.

Conformational Changes: The disruption of electrostatic interactions and the introduction of a bulky group can lead to changes in the protein's three-dimensional structure. These conformational changes can be studied using various biophysical techniques, such as circular dichroism or fluorescence spectroscopy.

Altered Binding Properties: Modification of arginine residues can affect the binding of the protein to other molecules, including other proteins, nucleic acids, or small molecule ligands.

The specific impact of the modification depends on the location and accessibility of the arginine residues within the protein structure. Surface-exposed arginine residues are more likely to be modified than those buried within the protein core.

Table 1: Effects of Arginine Modification by Dicarbonyl Compounds on Protein Properties

| Property Affected | Consequence of Modification | Technique for Observation |

| Biological Activity | Inactivation or reduced activity | Enzyme assays |

| Structure | Conformational changes | Circular dichroism, Fluorescence spectroscopy |

| Binding | Altered affinity for ligands/partners | Binding assays (e.g., ITC, SPR) |

| Charge | Shift in isoelectric point | Isoelectric focusing, Ion-exchange chromatography |

Application in Nucleic Acid Derivatization for Analytical Purposes

Beyond its use in protein chemistry, this compound and related compounds are employed in the sensitive detection and quantification of nucleic acid components. The reactivity of the glyoxal group with specific bases in nucleic acids allows for their derivatization, often to introduce a fluorescent tag for analytical purposes.

Detection of Guanine (B1146940) and its Nucleosides/Nucleotides

A significant application of phenylglyoxal and its derivatives is in the highly selective detection of guanine and its corresponding nucleosides (guanosine) and nucleotides (e.g., GDP, GTP). nih.gov This specificity is crucial for accurately quantifying these important biological molecules in complex samples like cell extracts.

The reaction of this compound with guanine-containing compounds can be utilized in conjunction with high-performance liquid chromatography (HPLC). nih.gov In a typical setup, the sample is first separated by HPLC, and the eluent is then mixed with the derivatizing reagent in a post-column reactor. The resulting fluorescent derivatives are then detected by a fluorescence detector, providing high sensitivity and selectivity. This method allows for the reliable quantification of guanine nucleotides, which play critical roles in cellular signaling and metabolism. nih.gov The detection limits for guanine and its nucleosides and nucleotides using a similar phenylglyoxal-based method have been reported to be in the low picomole range. nih.gov

Mechanisms of Guanine-Specific Derivatization

The specificity of the reaction between this compound and guanine is due to the unique structure of the guanine base. Guanine possesses a reactive N7 and an exocyclic amino group at C2, as well as the N1 and the amino group at C6. The reaction with glyoxals is thought to proceed through the formation of a cyclic adduct involving the N1 and the exocyclic amino group at C2, or potentially through interaction with the N7 position. This derivatization results in the formation of a fluorescent product.

The resulting derivative exhibits distinct fluorescence properties that allow for its sensitive detection. The exact structure of the fluorescent adduct formed between this compound and guanine is analogous to that formed with other phenylglyoxals, which have been well-characterized.

Enzyme Activity Assays Utilizing this compound as a Probe

The specific reactivity of this compound with arginine residues makes it a useful reagent for enzyme activity assays, particularly for enzymes that rely on arginine for their catalytic function. By monitoring the effect of this compound on enzyme activity, researchers can gain insights into the role of specific arginine residues in catalysis.

The principle behind using this compound as a probe in enzyme activity assays is based on chemical inactivation. If an enzyme's activity is diminished or completely lost upon treatment with this reagent, it suggests the presence of one or more essential arginine residues in the active site or in a region critical for maintaining the enzyme's catalytic conformation.

The experimental approach typically involves incubating the enzyme with varying concentrations of this compound and measuring the remaining enzyme activity over time. A time-dependent and concentration-dependent loss of activity is indicative of a specific covalent modification.

To further confirm that the inactivation is due to the modification of an arginine residue, substrate protection experiments can be performed. In such experiments, the enzyme is pre-incubated with its substrate or a competitive inhibitor before the addition of this compound. If the substrate or inhibitor protects the enzyme from inactivation, it provides strong evidence that the modified arginine residue is located within the active site.

Table 2: Application of Arginine-Modifying Reagents in Enzyme Studies

| Experimental Approach | Information Gained |

| Inactivation Kinetics | Rate of modification of essential arginine residues. |

| Substrate Protection | Location of the essential arginine residue (likely in the active site). |

| Stoichiometry of Modification | Number of arginine residues modified per enzyme molecule. |

Future Research Directions and Unexplored Avenues for 3,4 Dimethoxyphenylglyoxal

Development of Novel Catalytic Systems for 3,4-Dimethoxyphenylglyoxal Transformations

The reactivity of the α-ketoaldehyde functionality in this compound presents a rich platform for novel catalytic transformations. Future research will likely focus on the design and application of sophisticated catalytic systems to achieve highly selective and efficient reactions.

Key Research Thrusts:

Asymmetric Catalysis: A significant area for exploration is the development of chiral catalysts for enantioselective transformations of the glyoxal (B1671930) moiety. This could lead to the synthesis of optically pure derivatives with potential applications in medicinal chemistry and materials science. Research into organocatalysis, transition-metal catalysis, and biocatalysis will be instrumental in achieving high levels of stereocontrol.

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel reaction pathways that are not accessible through traditional thermal methods. This approach could be employed for C-H functionalization of the aromatic ring or for unique cycloaddition reactions involving the dicarbonyl system.

Tandem Catalytic Reactions: Designing catalytic systems that can facilitate multiple bond-forming events in a single pot, known as tandem or cascade reactions, will be a key area of focus. This strategy can significantly improve synthetic efficiency by reducing the number of purification steps and minimizing waste. For instance, a catalytic system could be developed to first effect a selective aldol (B89426) addition at one carbonyl group, followed by an intramolecular cyclization.

A study on the chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine, a related compound, highlights the potential of using engineered enzymes as catalysts for producing valuable derivatives with high stereoselectivity. researchgate.net Future work on this compound could similarly explore enzymatic transformations to access novel molecular architectures.

Integration of Artificial Intelligence and Machine Learning in Predictive Studies

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. nih.govnih.govarxiv.orgchemrxiv.orgplos.orgnih.govnurixtx.combroadinstitute.org For this compound, these computational tools can accelerate the discovery of new derivatives with desired functionalities.

Potential Applications of AI and ML:

Predictive Modeling of Bioactivity: Machine learning models can be trained on existing datasets of bioactive molecules to predict the potential biological activity of novel this compound derivatives. researchgate.netconsensus.app This in silico screening can prioritize synthetic targets and reduce the time and cost associated with drug discovery.

Reaction Optimization: AI algorithms can be employed to predict optimal reaction conditions, such as catalyst choice, solvent, temperature, and reaction time, for transformations involving this compound. This can lead to higher yields, improved selectivity, and more sustainable synthetic processes.

De Novo Design: Generative AI models can be used to design novel molecules based on the this compound scaffold with tailored properties. These models can explore a vast chemical space to identify candidates with enhanced bioactivity, improved photophysical properties, or other desirable characteristics.

| AI/ML Application | Potential Impact on this compound Research |

| Predictive Bioactivity Modeling | Accelerated identification of drug candidates and bioactive probes. |

| Reaction Condition Optimization | Increased efficiency and sustainability of synthetic routes. |

| De Novo Molecular Design | Discovery of novel derivatives with tailored functionalities. |

Expansion of Biochemical Probing Toolkit with this compound Derivatives

The inherent reactivity of the dicarbonyl moiety in this compound makes it an attractive scaffold for the development of novel biochemical probes. By strategically modifying its structure, researchers can create tools for studying complex biological processes.

Future Directions in Probe Development:

Fluorescent Labeling: The synthesis of fluorescent analogues of this compound could lead to the development of new probes for bioimaging. nih.govmdpi.comnih.govthermofisher.com These probes could be designed to selectively react with specific biomolecules, allowing for their visualization and tracking within living cells. The dimethoxybenzene core can be modified to tune the photophysical properties of the resulting fluorophores.

Cross-linking Agents: The two reactive carbonyl groups of this compound could be exploited to develop novel cross-linking agents for studying protein-protein interactions. These reagents can covalently link interacting proteins, enabling their identification and characterization.

Metabolic Labeling: Derivatives of this compound could potentially be used in metabolic labeling experiments to study cellular pathways. For example, a tagged version of the molecule could be introduced to cells and its incorporation into various biomolecules could be monitored.

Exploration of Solid-Phase Synthesis Applications

Solid-phase synthesis has become a cornerstone of modern chemistry, particularly for the preparation of peptides and other oligomers. nih.govresearchgate.netnih.gov The unique reactivity of this compound could be leveraged in this area to create novel materials and libraries of compounds.

Potential Solid-Phase Applications:

Novel Linkers and Scaffolds: this compound could be immobilized on a solid support to serve as a versatile linker or scaffold for the synthesis of small molecule libraries. The two distinct carbonyl groups offer opportunities for orthogonal chemical transformations.

Peptide Modification: The glyoxal functionality can react with arginine residues in peptides. This reactivity could be utilized for the site-specific modification of peptides on a solid support, introducing labels, cross-linkers, or other functional groups.

Combinatorial Chemistry: By attaching this compound to a solid support, it can be used as a starting point for the combinatorial synthesis of diverse compound libraries. This approach would allow for the rapid generation of a large number of derivatives for high-throughput screening.

The synthesis of protected 3,4-dimercaptophenylalanines for Fmoc-peptide synthesis demonstrates the utility of functionalized aromatic compounds in solid-phase applications. researchgate.net A similar strategy could be developed for incorporating this compound derivatives into peptides.

Sustainability and Environmental Aspects of Production and Use

As the principles of green chemistry become increasingly important, future research on this compound must consider the environmental impact of its synthesis and application.

Key Areas for Sustainable Innovation:

Greener Synthetic Routes: The development of more sustainable methods for the synthesis of this compound is a critical area for future research. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods that minimize waste generation.

Biodegradability Studies: Investigating the biodegradability of this compound and its derivatives is essential to understand their environmental fate. This information will be crucial for applications where the compounds may be released into the environment.

Lifecycle Assessment: A comprehensive lifecycle assessment of this compound, from its synthesis to its final disposal, will provide a holistic view of its environmental footprint. This will help to identify areas for improvement and guide the development of more sustainable alternatives.

The use of lignin-derived compounds as starting materials for chemical synthesis is a promising avenue for sustainable chemistry. mdpi.commdpi.com Given the structural relationship of this compound to lignin (B12514952) monomers, future research could explore its synthesis from this abundant biopolymer.

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 3,4-dimethoxyphenylglyoxal, and how can its purity be verified?

- Synthesis : A well-established method involves oxidizing acetotatrone (3,4-dimethoxyacetophenone) with selenium dioxide in dioxane or acetic acid, yielding this compound . Alternative routes for substituted phenylglyoxals include oxidation of acetophenone derivatives under controlled conditions .

- Purity Verification : Characterization via melting point analysis (118–120°C), HPLC, and spectroscopic techniques (e.g., IR, NMR) are critical. The molecular formula (C₁₀H₁₂O₅) and InChI key (1S/C10H10O4/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-6H,1-2H3) should match reference data .

Q. What safety precautions are essential when handling this compound in the lab?

- Hazards : The compound is a skin, eye, and respiratory irritant. Direct contact requires immediate rinsing with water and medical consultation .

- Protocols : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Store in sealed containers away from oxidizers. Follow GHS guidelines for disposal .

Q. How is this compound utilized as a derivatizing agent in analytical chemistry?

- Application : It reacts selectively with guanine derivatives (e.g., guanosine 3′,5′-cyclic monophosphate) in neutral media to form fluorescent adducts. This enables sensitive detection via HPLC with fluorescence detectors (limit: 4.4 pmol on-column) .

- Method : Pre-clean samples with anion-exchange cartridges (e.g., TOYOPAK DEAES) to remove interfering nucleotides before derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products (e.g., semiacetals) during derivatization?

- Challenge : Heating this compound with alcohols (e.g., ethanol) forms semiacetals (e.g., 2-hydroxy-2-ethoxy-1-(3,4-dimethoxyphenyl)-ethanone), which reduce derivatization efficiency .

- Optimization : Use anhydrous solvents, control temperature (<50°C), and monitor reaction progress via TLC or LC-MS. Stabilize the glyoxal moiety by avoiding prolonged exposure to nucleophiles .

Q. What strategies improve the stability of this compound in long-term storage?

- Stability Issues : Glyoxal derivatives are prone to hydration and dimerization.

- Solutions : Store as a hydrate under inert gas (argon) at 4°C in amber vials. Confirm stability via periodic NMR analysis of the carbonyl peak (~170 ppm) .

Q. How can this compound be integrated into designing anticancer agents?

- Case Study : It serves as a precursor in synthesizing sulfonamide-triazine hybrids. For example, coupling with 4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides yields compounds with apoptosis-inducing activity (e.g., IC₅₀ values <10 µM in cancer cell lines) .

- Methodology : React this compound hydrate with sulfonamide intermediates in dry dioxane, followed by crystallization and structural validation via ¹H-NMR and IR .

Q. What analytical challenges arise when quantifying trace amounts of this compound in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.